Methyl 4-((2-methyl-2-(thiophen-3-yl)propyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((2-methyl-2-(thiophen-3-yl)propyl)carbamoyl)benzoate is a complex organic compound belonging to the class of thiophene derivatives Thiophene is a heterocyclic aromatic compound similar to benzene but with a sulfur atom replacing one of the carbon atoms in the ring
Mechanism of Action
Target of Action
Many compounds with similar structures are known to interact with various receptors in the body. For example, indole derivatives are known to bind with high affinity to multiple receptors .
Mode of Action
The interaction of a compound with its target often results in a change in the conformation of the target, which can either activate or inhibit the target’s function .
Biochemical Pathways
The activation or inhibition of the target can affect various biochemical pathways. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects. For example, if a compound inhibits a key enzyme in a disease pathway, the result might be the alleviation of disease symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((2-methyl-2-(thiophen-3-yl)propyl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method is the reaction of thiophene with appropriate reagents to introduce the desired substituents. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to control the reaction rate.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The use of catalysts can also enhance the efficiency of the synthesis process. The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-((2-methyl-2-(thiophen-3-yl)propyl)carbamoyl)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: In biological research, Methyl 4-((2-methyl-2-(thiophen-3-yl)propyl)carbamoyl)benzoate has shown potential as a bioactive compound. It can interact with biological targets, leading to potential therapeutic applications.
Medicine: The compound has been studied for its medicinal properties, including its potential use as an anti-inflammatory or antimicrobial agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of materials with specific properties, such as enhanced durability or resistance to environmental factors.
Comparison with Similar Compounds
2-methyl-4-(thiophen-2-yl)but-3-yn-2-ol
2-methyl-3-thiophenethiol
Indole derivatives
Uniqueness: Methyl 4-((2-methyl-2-(thiophen-3-yl)propyl)carbamoyl)benzoate stands out due to its specific structural features and the presence of both carbamoyl and thiophene groups. These features contribute to its unique chemical and biological properties, distinguishing it from other thiophene derivatives.
Properties
IUPAC Name |
methyl 4-[(2-methyl-2-thiophen-3-ylpropyl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-17(2,14-8-9-22-10-14)11-18-15(19)12-4-6-13(7-5-12)16(20)21-3/h4-10H,11H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXUGOAEPQOYFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC=C(C=C1)C(=O)OC)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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